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Compound of Interest

Compound Name: 4-Bromo-2-phenylpent-4-enenitrile

Cat. No.: B159394 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the X-ray crystallographic data of brominated

phenylnitrile derivatives, offering insights into their molecular structures and solid-state packing.

Due to the limited availability of public crystallographic data for 4-Bromo-2-phenylpent-4-
enenitrile derivatives, this guide presents an analysis of structurally related brominated

benzonitrile compounds to illustrate the principles and data presentation pertinent to this class

of molecules. The methodologies and data herein serve as a valuable reference for the

crystallographic analysis of novel brominated phenylalkenenitrile compounds.

Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for two exemplary brominated

benzonitrile derivatives, providing a basis for structural comparison. Such data is crucial for

understanding the effects of substitution on the molecular and supramolecular structure.
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Parameter
3-Bromo-2-
hydroxybenzonitrile[1]

2,6-Dibromo-4-
methylbenzonitrile[2]

Chemical Formula C₇H₄BrNO C₈H₅Br₂N

Crystal System Monoclinic Orthorhombic

Space Group P2₁/c Pnma

a (Å) 10.1305 (6) 15.549 (3)

b (Å) 4.5953 (3) 13.565 (3)

c (Å) 15.2281 (9) 4.0881 (8)

α (°) 90 90

β (°) 109.341 (3) 90

γ (°) 90 90

Volume (Å³) 669.19 (7) 862.0 (3)

Z 4 4

Density (calculated) (Mg/m³) 1.983 2.115

Absorption Coefficient (mm⁻¹) 6.865 9.97

R-factor (%) - 2.0

Experimental Protocols
A standardized protocol is essential for obtaining high-quality crystallographic data. The

following outlines a typical experimental procedure for the single-crystal X-ray diffraction

analysis of small organic molecules like brominated phenylnitrile derivatives.[3]

Crystal Growth and Selection
Crystallization: Single crystals of the target compound are typically grown by slow

evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. Common

solvents include ethanol, methanol, acetone, or mixtures thereof.
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Crystal Selection: A suitable single crystal (typically < 0.5 mm in each dimension) is selected

under a polarized light microscope to ensure it is free of cracks and other defects. The

crystal is mounted on a goniometer head using a cryoprotectant (e.g., Paratone-N oil) and

flash-cooled in a stream of cold nitrogen gas (typically 100 K).

Data Collection
Instrumentation: Data is collected on a single-crystal X-ray diffractometer equipped with a

suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or

CMOS).[3]

Data Collection Strategy: A series of diffraction images are collected by rotating the crystal

through a range of angles. The exposure time and rotation angle per frame are optimized to

obtain good signal-to-noise and a complete dataset.

Unit Cell Determination: The diffraction spots are indexed to determine the unit cell

parameters and the Bravais lattice.

Data Integration: The intensities of the diffraction spots are integrated and corrected for

various factors, including Lorentz and polarization effects, and absorption.

Structure Solution and Refinement
Structure Solution: The crystal structure is solved using direct methods or Patterson methods

to obtain an initial model of the atomic positions.[3]

Structure Refinement: The initial model is refined against the experimental data using full-

matrix least-squares methods. This process involves refining the atomic coordinates,

anisotropic displacement parameters for non-hydrogen atoms, and isotropic displacement

parameters for hydrogen atoms. The positions of hydrogen atoms are often calculated

geometrically and refined using a riding model.

Final Model Validation: The final refined structure is validated using tools like CHECKCIF to

ensure its geometric and crystallographic quality.
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Experimental Workflow for Small Molecule X-ray
Crystallography
The following diagram illustrates the typical workflow for determining the crystal structure of a

small organic molecule.
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Caption: Experimental workflow for small molecule X-ray crystallography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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